molecular formula C14H14ClNO4S2 B2886128 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide CAS No. 1396853-69-2

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2886128
CAS No.: 1396853-69-2
M. Wt: 359.84
InChI Key: UIPMSOFGILTNKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rivaroxaban is an orally active direct factor Xa (FXa) inhibitor developed by Bayer . It’s used for the prevention and treatment of various thromboembolic diseases .


Synthesis Analysis

The synthesis of Rivaroxaban involves several steps, including the condensation of morpholin-3-one with fluoro nitrobenzene using sodium hydride as a base in N-methylpyrrolidone (NMP) to get nitro morpholinone . The nitro group of nitro morpholinone is then reduced using palladium on carbon (Pd–C) and hydrogen in tetrahydrofuran (THF) to achieve 4-(4-aminophenyl)-3-morpholinone .


Molecular Structure Analysis

The X-ray crystal structure of Rivaroxaban in complex with human FXa clarified the binding mode and the stringent requirements for high affinity . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Rivaroxaban include condensation, reduction, and other reactions . These reactions involve the use of various reagents and conditions .

Scientific Research Applications

Ocular Hypotensive Activity

Sulfonamide derivatives, including those related to "5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide," have been evaluated for their potential in treating ocular conditions such as glaucoma. A study by Prugh et al. (1991) discusses the development of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, optimized for their inhibitory potency against carbonic anhydrase, a critical enzyme for fluid production in the eye. These compounds were assessed for their topical ocular hypotensive activity, indicating their potential use in managing intraocular pressure in glaucoma patients (Prugh et al., 1991).

Antiviral and Antibacterial Applications

The antiviral and antibacterial potential of sulfonamide derivatives has been highlighted in several studies. For instance, Chen et al. (2010) synthesized new sulfonamide derivatives with observed anti-tobacco mosaic virus activity, showcasing the potential of these compounds in treating viral infections (Chen et al., 2010). Additionally, Krátký et al. (2012) focused on novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds, demonstrating significant activity against various bacterial strains, including methicillin-sensitive and resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).

Chemical Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives are crucial for their development as therapeutic agents. Studies such as those by Chohan et al. (2011) and (2009) have detailed the synthesis of sulfonamide-derived compounds and their transition metal complexes, providing insights into their structural and functional properties. These compounds exhibited moderate to significant antibacterial and antifungal activity, underscoring the importance of chemical synthesis in the development of new therapeutic agents (Chohan et al., 2011), (Chohan et al., 2009).

Mechanism of Action

Target of Action

The primary target of 5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. Inhibition of FXa prevents the formation of the prothrombinase complex, thereby reducing the generation of thrombin, a key enzyme in blood clotting .

Mode of Action

This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thus inhibiting its enzymatic activity . This inhibition disrupts the coagulation cascade, preventing the formation of blood clots.

Biochemical Pathways

The inhibition of FXa by this compound affects the coagulation cascade . Normally, FXa catalyzes the conversion of prothrombin to thrombin. Thrombin then converts fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting FXa, this compound prevents the generation of thrombin, thereby reducing the formation of fibrin and ultimately inhibiting blood clot formation .

Pharmacokinetics

It is known that the compound is an orally active fxa inhibitor , suggesting that it has good bioavailability

Result of Action

The result of the action of this compound is the prevention of blood clot formation . By inhibiting FXa, it disrupts the coagulation cascade, reducing the generation of thrombin and the subsequent formation of fibrin. This prevents the formation of blood clots, which can lead to conditions such as deep vein thrombosis, pulmonary embolism, and stroke .

Safety and Hazards

As with any medication, Rivaroxaban has potential side effects and risks, which should be discussed with a healthcare provider. It’s important to note that while Rivaroxaban is generally considered safe when used as directed, it can increase the risk of bleeding .

Future Directions

Rivaroxaban is currently under clinical development for the prevention and treatment of thromboembolic diseases . Future research may focus on further understanding its mechanism of action, improving its efficacy and safety profile, and exploring new therapeutic applications.

Biochemical Analysis

Biochemical Properties

5-chloro-N-((4-hydroxychroman-4-yl)methyl)thiophene-2-sulfonamide plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with sulfonamide-binding enzymes, potentially inhibiting their activity. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, leading to inhibition of enzyme function .

Cellular Effects

The effects of this compound on various cell types include alterations in cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can influence gene expression by acting on transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The sulfonamide group is known to form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition. This compound can also affect gene expression by interacting with DNA-binding proteins and transcription factors, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in sulfonamide metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites. The compound can also influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is often directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its ability to interact with target biomolecules and exert its biochemical effects .

Properties

IUPAC Name

5-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S2/c15-12-5-6-13(21-12)22(18,19)16-9-14(17)7-8-20-11-4-2-1-3-10(11)14/h1-6,16-17H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPMSOFGILTNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.